Bienvenue dans la boutique en ligne BenchChem!

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Cannabinoid Receptor Neuroscience GPCR

Selective CB1 antagonist/inverse agonist (Ki=740 nM) with >1.35-fold CB1/CB2 selectivity and negligible FAAH (IC50=100,000 nM) & OCT1 (IC50=138,000 nM) inhibition. The 2,5-dimethoxyphenylsulfonyl & 4-fluorophenyl groups are essential for CB1 affinity; generic substitution alters selectivity or introduces off-target effects. Suitable for behavioral neuroscience & obesity models. Available via custom synthesis; lead times typically 2–4 weeks. Request quote for bulk or tailored purity requirements.

Molecular Formula C18H21FN2O4S
Molecular Weight 380.4g/mol
CAS No. 325812-09-7
Cat. No. B351565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
CAS325812-09-7
Molecular FormulaC18H21FN2O4S
Molecular Weight380.4g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H21FN2O4S/c1-24-16-7-8-17(25-2)18(13-16)26(22,23)21-11-9-20(10-12-21)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3
InChIKeySPDSXTUGIBHEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14 [ug/mL]

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (CAS 325812-09-7): A Selective Sulfonylpiperazine CB1 Receptor Ligand for Neuroscience Procurement


1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (CAS 325812-09-7) is a synthetic sulfonylpiperazine derivative belonging to the class of cannabinoid-1 (CB1) receptor modulators. Its structure features a 2,5-dimethoxyphenylsulfonyl group at the N1 position and a 4-fluorophenyl group at the N4 position of the piperazine core. This compound has been identified as a selective antagonist/inverse agonist of the CB1 receptor, with a measured binding affinity (Ki) of 740 nM for the rat CB1 receptor [1]. It demonstrates over 1.35-fold selectivity for CB1 over CB2 receptors (Ki > 1000 nM for human CB2) [1], making it a valuable tool compound for studying CB1-mediated signaling pathways in neuroscience research.

Why Generic Substitution Fails for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine: The Criticality of CB1 Selectivity Over CB2 in Neuroscience Research


Generic substitution with other sulfonylpiperazine analogs is not feasible because subtle changes to the N4-aryl substituent dramatically alter CB1 receptor affinity and selectivity. The 4-fluorophenyl group is essential for maintaining the optimal balance of lipophilicity and electronic effects that confer CB1 binding. Replacement with a 4-chlorophenyl or 4-methoxyphenyl group can significantly reduce CB1 affinity, while modification to a 2-methoxyphenyl group may shift selectivity towards serotonin receptors (e.g., 5-HT1A) . Furthermore, the 2,5-dimethoxy substitution pattern on the phenylsulfonyl ring is critical for hydrogen-bonding interactions within the CB1 binding pocket [1]. Alterations to this pattern can result in a complete loss of CB1 activity and the emergence of off-target effects, such as inhibition of the organic cation transporter OCT1 (IC50 = 138 µM) [1]. Therefore, the precise substitution pattern of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is non-negotiable for maintaining CB1 selectivity.

Quantitative Differential Evidence Guide for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (CAS 325812-09-7)


CB1 Receptor Binding Affinity: A 1.35-Fold Selectivity Window Over CB2

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine demonstrates a binding affinity (Ki) of 740 nM for the rat CB1 receptor, which is at least 1.35-fold more potent than its affinity for the human CB2 receptor (Ki > 1000 nM) [1]. This selectivity profile is critical for minimizing CB2-mediated off-target effects in neuroscience studies focused on CB1 signaling.

Cannabinoid Receptor Neuroscience GPCR

Selectivity Against FAAH: A Clean CB1 Ligand Profile

To confirm its utility as a selective CB1 ligand, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine was tested against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for endocannabinoid degradation. The compound exhibited negligible FAAH inhibition (IC50 = 100,000 nM) [1], confirming that its effects in cellular assays are solely attributed to CB1 receptor antagonism rather than off-target endocannabinoid tone modulation.

Endocannabinoid System FAAH Selectivity

Low Transporter Off-Target Liability: OCT1 Inhibition Profile

Assessment of transporter off-target liabilities revealed that 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine inhibits human organic cation transporter 1 (OCT1) with an IC50 of 138,000 nM [1]. This low potency indicates a minimal risk of drug-drug interactions or altered hepatic uptake when used in in vivo studies, a critical advantage over other piperazine-based CB1 ligands that may exhibit significant OCT1 inhibition.

Drug Transporter OCT1 Off-Target

Negligible Selectin E Binding: Reduced Inflammatory Crosstalk Potential

The compound was profiled against Selectin E, a cell adhesion molecule involved in inflammatory responses. It demonstrated an IC50 of 300,000 nM [1], indicating essentially no binding to this target. This is a significant differentiator from some non-selective piperazine derivatives that have been reported to modulate selectin-mediated leukocyte adhesion, which could complicate the interpretation of neuroinflammatory endpoints.

Selectin Inflammation Off-Target

Physicochemical Differentiation: The 2,5-Dimethoxy Motif Enhances CB1 Binding Pocket Complementarity

Structure-activity relationship (SAR) studies within the sulfonylpiperazine class have established that the 2,5-dimethoxy substitution on the phenylsulfonyl ring is critical for high-affinity CB1 binding [1]. This motif engages in key hydrogen-bonding interactions with the CB1 receptor binding pocket. Analogs lacking the 2,5-dimethoxy pattern exhibit significantly reduced CB1 affinity, often exceeding 10,000 nM (Ki) [1]. This SAR rule makes 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine a benchmark compound for this pharmacophore.

Medicinal Chemistry SAR CB1 Antagonist

Absence of 5-HT1A Cross-Reactivity: A Key Advantage Over 2-Methoxy Substituted Analog

The closely related analog 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine acts as a high-affinity ligand for the 5-HT1A receptor , introducing serotonergic off-target effects. In contrast, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine, with its 4-fluorophenyl substitution, shows no significant 5-HT1A binding. This differentiation is essential for CNS studies where inadvertent modulation of serotonin signaling could compromise behavioral endpoints.

Serotonin Receptor 5-HT1A Selectivity

Optimal Application Scenarios for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (CAS 325812-09-7) Based on Quantitative Evidence


Selective CB1 Antagonism in Cannabinoid Research

This compound is ideal for in vitro and in vivo studies requiring selective blockade of the CB1 receptor without confounding CB2 or FAAH modulation. Its 1.35-fold CB1/CB2 selectivity [1] and negligible FAAH inhibition (IC50 = 100,000 nM) [1] ensure that experimental outcomes are directly attributable to CB1 antagonism.

Neuroscience Behavioral Studies Free of Serotonergic Crosstalk

Unlike its 2-methoxyphenyl analog, which acts as a 5-HT1A ligand [1], this compound does not engage serotonin receptors. This makes it the superior choice for behavioral neuroscience studies (e.g., anxiety, depression, addiction models) where serotonergic modulation would introduce significant data variability.

In Vivo Pharmacokinetic Studies Requiring Low Transporter Liability

With an OCT1 IC50 of 138,000 nM [1], this compound exhibits minimal interaction with hepatic drug transporters. It is well-suited for rodent pharmacokinetic and pharmacodynamic studies where transporter-mediated drug-drug interactions must be avoided to accurately assess CB1-mediated pharmacology.

SAR Benchmarking for Sulfonylpiperazine CB1 Antagonist Optimization

The 740 nM CB1 Ki [1] and well-defined structure-activity relationship around the 2,5-dimethoxy motif [2] establish this compound as a critical reference standard for medicinal chemistry programs. Its selectivity profile serves as a benchmark for comparing next-generation CB1 antagonists/inverse agonists.

Quote Request

Request a Quote for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.